

An In-depth Technical Guide to Ethane Hydrate: Crystal Structure and Properties

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Compound of Interest

Compound Name: *Ethane hydrate*

Cat. No.: *B8526973*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane hydrate is a crystalline solid inclusion compound, a type of clathrate hydrate, formed when water molecules, under specific conditions of high pressure and low temperature, form a hydrogen-bonded lattice that encapsulates ethane molecules. As a significant component of natural gas hydrates found in sub-oceanic sediments and permafrost regions, the study of **ethane hydrate** is crucial for understanding and exploiting these vast energy resources. Furthermore, the unique physicochemical properties of gas hydrates are of growing interest in various industrial applications, including gas storage and transportation, carbon dioxide sequestration, and potentially in drug delivery systems where the controlled release of encapsulated molecules is paramount.

This technical guide provides a comprehensive overview of the crystal structure and key physical and thermodynamic properties of pure **ethane hydrate**. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of its structural and experimental aspects.

Crystal Structure of Ethane Hydrate

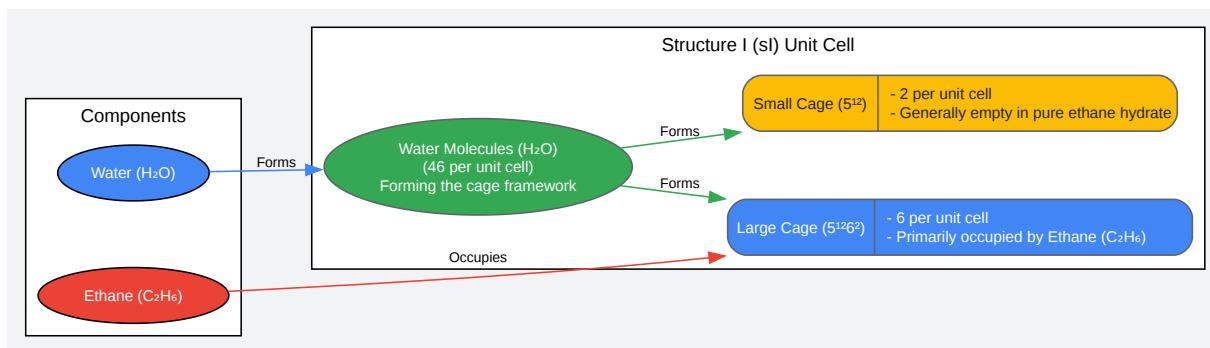
Pure **ethane hydrate** crystallizes in the cubic structure I (sI), a common structure for smaller guest molecules. The fundamental building blocks of this structure are two types of polyhedral

cages formed by water molecules.

- Small Cages (5^{12}): These cages are formed by 12 pentagonal faces. The sl unit cell contains two such cages.
- Large Cages ($5^{12}6^2$): These cages are composed of 12 pentagonal faces and 2 hexagonal faces. The sl unit cell contains six of these larger cages.

The unit cell of sl hydrate consists of 46 water molecules arranged to form this network of two small and six large cages.^[1] Due to its molecular size, ethane (C_2H_6) molecules primarily occupy the larger $5^{12}6^2$ cages.^{[2][3]} While occupation of the small 5^{12} cages by ethane has been observed under very high-pressure conditions (above 0.1 GPa), at typical formation conditions, these small cages are considered to be empty in pure **ethane hydrate**.^{[4][5][6][7]}

The arrangement of these cages and the typical occupancy by ethane molecules are depicted in the following diagram.



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Crystal structure of **ethane hydrate** (sl).

Quantitative Data

The following tables summarize the key crystallographic, physical, and thermodynamic properties of **ethane hydrate** based on available experimental data.

Table 1: Crystallographic Properties of **Ethane Hydrate (sI)**

Property	Value	Conditions
Crystal System	Cubic	-
Space Group	Pm-3n	-
Unit Cell Parameter (a)	~11.82 - 11.88 Å	Varies with temperature and pressure
Water Molecules per Unit Cell	46	-
Small Cages ($5^{12}6^2$) per Unit Cell	2	-
Large Cages ($5^{12}6^2$) per Unit Cell	6	-
Hydration Number	~7.67 (theoretical, full occupancy)	Idealized
6.04 ± 0.03 (for CH_4 in sI)	Experimental value for a similar sI hydrate	
Cage Occupancy (Large Cages)	High (approaching 100%)	Dependent on formation conditions
Cage Occupancy (Small Cages)	Very low to empty	At pressures below ~20 MPa

Table 2: Physical and Thermodynamic Properties of **Ethane Hydrate**

Property	Value	Conditions
Molar Mass (C ₂ H ₈ O)	48.08 g/mol [8]	-
Boiling Point	49.6 °C at 760 mmHg[9]	-
Thermal Conductivity	~0.5 - 0.7 W·m ⁻¹ ·K ⁻¹ (for methane hydrate)	261.5 to 277.4 K[10]
Enthalpy of Dissociation	Varies with temperature and pressure	-
Phase Equilibrium (example)	~0.8 MPa	at 277 K[11]

Experimental Protocols

The characterization of **ethane hydrate**'s structure and properties relies on a suite of advanced analytical techniques. Below are detailed methodologies for the key experiments cited in the study of clathrate hydrates.

X-ray Diffraction (XRD) for Crystal Structure Determination

Objective: To determine the crystal structure and lattice parameters of **ethane hydrate**.

Methodology:

- Sample Preparation:
 - Synthesize **ethane hydrate** in a high-pressure cell by combining purified water (or ice powder) with high-purity ethane gas at appropriate temperature and pressure conditions (e.g., below 10°C and above 1 MPa).
 - Rapidly cool the synthesized hydrate sample to liquid nitrogen temperature to quench it and prevent dissociation.
 - Grind the hydrate sample into a fine powder under liquid nitrogen to ensure random crystal orientation for powder XRD.

- Load the powdered sample into a pre-cooled sample holder or capillary tube, maintaining it at cryogenic temperatures.
- Instrumentation and Data Acquisition:
 - Utilize a powder X-ray diffractometer equipped with a low-temperature stage (e.g., a cryostat).
 - Use a common X-ray source, such as Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$).
 - Set the instrument to scan over a relevant 2θ range (e.g., 10° to 80°) with a step size of $\sim 0.02^\circ$ and a dwell time of 1-2 seconds per step.
 - Maintain the sample temperature constant throughout the measurement (e.g., at 100 K).
- Data Analysis:
 - Perform phase identification by comparing the experimental diffraction pattern to standard diffraction patterns from crystallographic databases (e.g., the ICDD PDF database).
 - Index the diffraction peaks corresponding to the sI hydrate structure.
 - Perform Rietveld refinement of the powder diffraction data to obtain precise lattice parameters, atomic positions, and phase fractions (if other phases like ice are present).

Raman Spectroscopy for Cage Occupancy Analysis

Objective: To identify the hydrate structure and determine the cage occupancy of ethane molecules.

Methodology:

- Sample Preparation:
 - Synthesize **ethane hydrate** in a high-pressure optical cell that allows for in-situ Raman measurements.

- Alternatively, use the same quenched and powdered sample as prepared for XRD, placed in a cryo-stage under a microscope.
- Instrumentation and Data Acquisition:
 - Employ a Raman spectrometer equipped with a microscope and a low-temperature stage.
 - Use a suitable laser excitation source, typically a 532 nm or 785 nm laser, with low power (~1-5 mW) to avoid sample heating and dissociation.
 - Focus the laser onto the hydrate sample and collect the scattered light.
 - Acquire spectra over a relevant wavenumber range to observe the C-C and C-H stretching modes of ethane (e.g., 800-1200 cm^{-1} for C-C and 2800-3100 cm^{-1} for C-H).
 - Accumulate multiple scans to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the Raman peaks corresponding to ethane molecules in the large ($5^{12}6^2$) and, if present, small (5^{12}) cages. The C-C stretching mode of ethane in the large cage of sI hydrate is typically observed around 1001 cm^{-1} .[\[7\]](#)[\[12\]](#)
 - Deconvolute the overlapping Raman bands to determine the integrated area of each peak.
 - Calculate the relative cage occupancy by taking the ratio of the integrated peak areas, corrected for the Raman scattering cross-sections of the respective vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Compositional Analysis

Objective: To provide quantitative information on the hydrate structure, guest distribution, and cage occupancy.

Methodology:

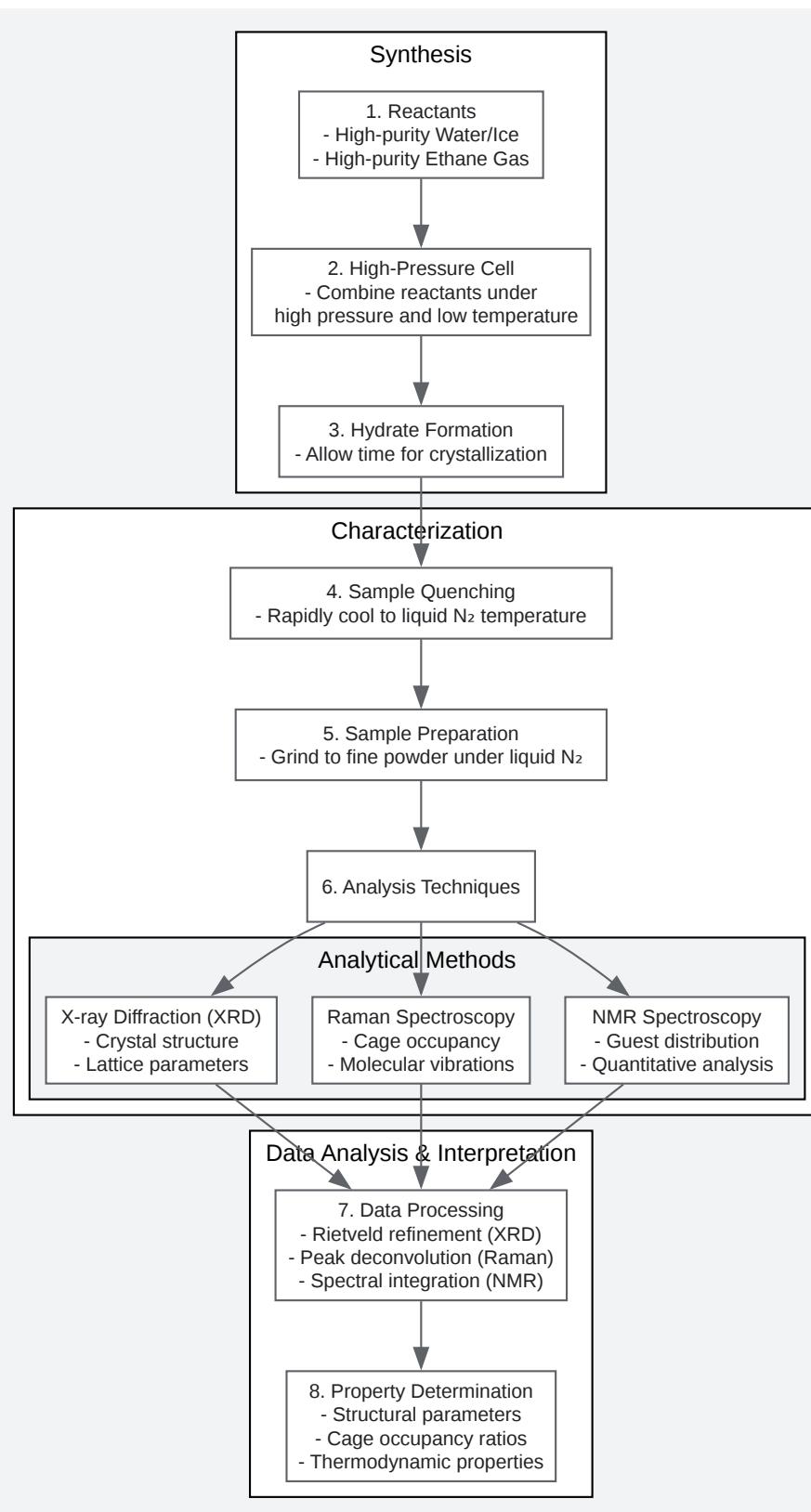
- Sample Preparation:

- Synthesize **ethane hydrate** using ^{13}C -enriched ethane gas to enhance the NMR signal.
- Prepare the hydrate sample in a non-metallic (e.g., zirconia) high-pressure NMR rotor.
- The synthesis can be performed directly within the rotor or the pre-synthesized and quenched hydrate can be packed into the rotor at cryogenic temperatures.

- Instrumentation and Data Acquisition:
 - Utilize a solid-state NMR spectrometer.
 - Employ ^{13}C Cross-Polarization Magic Angle Spinning (CP-MAS) techniques to obtain high-resolution spectra of the solid hydrate.
 - Spin the sample at a high speed (e.g., 5-10 kHz) at the magic angle (54.7°) to average out anisotropic interactions.
 - Maintain the sample at a low, stable temperature (e.g., -100°C) throughout the experiment.
- Data Analysis:
 - Identify the chemical shifts corresponding to ethane in different cages. The chemical shift is sensitive to the local environment of the guest molecule.
 - Quantify the relative amounts of ethane in each cage type by integrating the corresponding peaks in the ^{13}C NMR spectrum. The peak area is directly proportional to the number of ^{13}C nuclei in that environment.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **ethane hydrate**.

[Click to download full resolution via product page](#)**Workflow for ethane hydrate synthesis and characterization.**

Conclusion

This technical guide has provided a detailed overview of the crystal structure and properties of **ethane hydrate**, a compound of significant scientific and industrial interest. The presented quantitative data, summarized in tabular form, offers a quick reference for its key characteristics. The detailed experimental protocols for XRD, Raman, and NMR spectroscopy outline the primary methods for its structural and compositional analysis. The provided diagrams visually summarize the sl crystal structure and a typical experimental workflow, aiding in the conceptual understanding of this fascinating material. For researchers and professionals, this guide serves as a foundational resource for further exploration into the properties and potential applications of **ethane hydrate**, from energy recovery to novel drug delivery systems.

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